Acetaminophen sulfate

概要

説明

広く使用されている鎮痛解熱剤であるアセトアミノフェンの代謝物です .

製法

合成経路と反応条件

アセトアミノフェン硫酸塩(カリウム塩)は、アセトアミノフェンから硫酸化反応により合成されます。 このプロセスには、アセトアミノフェンと三酸化硫黄またはクロロスルホン酸の反応が含まれ、続いて水酸化カリウムで中和してカリウム塩が生成されます .

工業的生産方法

工業的な環境では、アセトアミノフェン硫酸塩(カリウム塩)の合成には、通常、三酸化硫黄またはクロロスルホン酸が硫酸化剤として使用されます。 反応は、アセトアミノフェンが硫酸エステルに完全に変換されるように、制御された条件下で行われます。 次に、生成物を再結晶またはその他の適切な方法で精製して、目的の純度を得ます .

準備方法

Synthetic Routes and Reaction Conditions

Acetaminophen sulfate (potassium salt) is synthesized from acetaminophen through a sulfation reaction. The process involves the reaction of acetaminophen with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the potassium salt .

Industrial Production Methods

In industrial settings, the synthesis of this compound (potassium salt) typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the complete conversion of acetaminophen to its sulfate ester. The product is then purified through recrystallization or other suitable methods to obtain the desired purity .

化学反応の分析

反応の種類

アセトアミノフェン硫酸塩(カリウム塩)は、主に加水分解と置換反応を起こします。 加水分解は、酸性または塩基性条件下で起こり、アセトアミノフェンと硫酸の生成につながります .

一般的な試薬と条件

加水分解: 塩酸または水酸化ナトリウムを使用した酸性または塩基性条件。

生成される主要な生成物

加水分解: アセトアミノフェンと硫酸。

置換: アセトアミノフェン硫酸エステルの生成.

科学研究の応用

アセトアミノフェン硫酸塩(カリウム塩)には、いくつかの科学研究の応用があります。

科学的研究の応用

Metabolism and Biochemical Pathways

Acetaminophen undergoes extensive metabolism in the liver, where it is converted into various metabolites, including acetaminophen sulfate. The sulfation process is primarily mediated by cytosolic sulfotransferases (SULTs), specifically SULT1A1, SULT1A3, and SULT1C4. These enzymes facilitate the transfer of a sulfate group to acetaminophen, enhancing its solubility for excretion .

Key Enzymatic Activities

- SULT1A1 : Exhibits moderate activity towards acetaminophen.

- SULT1A3 : Displays lower catalytic efficiency compared to SULT1C4.

- SULT1C4 : Shows the highest affinity and catalytic efficiency for acetaminophen sulfation .

Drug Interactions

Research indicates that certain drugs can affect the formation of this compound. For instance, favipiravir has been shown to inhibit the sulfation pathway significantly, leading to increased systemic exposure to acetaminophen while decreasing its sulfate metabolite levels . This interaction highlights the importance of monitoring this compound levels in patients receiving concomitant therapies.

Pharmacokinetics

Studies have demonstrated that the pharmacokinetics of acetaminophen can vary based on genetic factors and concurrent medications. In clinical trials, variations in urinary excretion rates of this compound were observed among different populations, suggesting that genetic polymorphisms may influence drug metabolism .

Therapeutic Applications

Acetaminophen is widely used as an analgesic and antipyretic agent. The formation of this compound is crucial for its detoxification and elimination from the body. Understanding its metabolic pathways can aid in developing strategies to mitigate potential toxicity associated with high doses of acetaminophen.

Study on Hormonal Effects

A study observed that acetaminophen use modifies the levels of sulfated sex hormones, implicating its potential effects on hormonal balance through sulfation processes . This finding suggests that this compound may play a role beyond mere detoxification.

In Vitro Studies

In vitro studies using human hepatic S9 fractions have elucidated the effects of various compounds on the sulfation of acetaminophen. The inhibition of sulfation by favipiravir was noted to decrease urinary excretion rates significantly, providing insights into drug-drug interactions .

Tables

| Enzyme | Activity Level | Affinity (K_m) | Catalytic Efficiency (k_cat/K_m) |

|---|---|---|---|

| SULT1A1 | Moderate | 407.9 µM | 7.92 |

| SULT1A3 | Low | 634.6 µM | 4.38 |

| SULT1C4 | High | 172.5 µM | 26.54 |

This table summarizes key enzymatic characteristics involved in the sulfation of acetaminophen.

作用機序

アセトアミノフェン硫酸塩(カリウム塩)は、アセトアミノフェンの不活性な代謝物です。 それは、スルホトランスフェラーゼ酵素によるアセトアミノフェンと硫酸の抱合を伴う硫酸化経路を通じて形成されます。 このプロセスは、アセトアミノフェンの解毒と体からの排泄に役立ちます .

類似の化合物との比較

類似の化合物

アセトアミノフェングルクロニド: グルクロン酸抱合によって形成される、アセトアミノフェンのもう1つの主要な代謝物。

アセトアミノフェンシステイン: システインとの抱合によって形成され、解毒経路です.

独自性

アセトアミノフェン硫酸塩(カリウム塩)は、アセトアミノフェンの主要な解毒経路の1つである硫酸化経路を通じて形成されるため、ユニークです。 アセトアミノフェングルクロニドは水溶性が高いですが、アセトアミノフェン硫酸塩は、鎮痛作用や解熱作用の点で活性は低いです .

類似化合物との比較

Similar Compounds

Acetaminophen glucuronide: Another major metabolite of acetaminophen formed through glucuronidation.

Acetaminophen cysteine: Formed through conjugation with cysteine, a detoxification pathway.

Uniqueness

Acetaminophen sulfate (potassium salt) is unique due to its formation through the sulfation pathway, which is one of the primary detoxification routes for acetaminophen. Unlike acetaminophen glucuronide, which is more water-soluble, this compound is less active in terms of pain relief and fever reduction .

生物活性

Acetaminophen sulfate (APAP-SO₃H) is a significant metabolite of acetaminophen (paracetamol), primarily formed in the liver through sulfation. This article explores its biological activity, metabolism, and implications for health, supported by research findings and case studies.

Overview of Acetaminophen Metabolism

Acetaminophen is extensively metabolized in the liver via three main pathways:

- Glucuronidation : The primary pathway, accounting for 60-80% of acetaminophen metabolism.

- Sulfation : A secondary pathway, contributing approximately 20-30%.

- Oxidation : A minor pathway that produces the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) through cytochrome P450 enzymes, particularly CYP2E1.

The metabolic pathways can be summarized as follows:

| Pathway | Percentage Contribution | Main Enzymes Involved |

|---|---|---|

| Glucuronidation | 60-80% | UDP-glucuronosyltransferases (UGT) |

| Sulfation | 20-30% | Sulfotransferases (SULT) |

| Oxidation | <5% | CYP2E1 |

Biological Activity and Mechanism

Sulfation Saturation : Research indicates that sulfation of acetaminophen is a high-affinity, low-capacity pathway. At high doses, this pathway can become saturated due to limited availability of the active sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). In rats, administration of sodium sulfate or N-acetylcysteine has been shown to enhance this compound formation, highlighting the importance of sulfate availability in this metabolic process .

Comparative Studies : Studies comparing rats and mice reveal that while both species exhibit saturation of acetaminophen sulfation, the mechanisms differ. In rats, sulfation capacity is limited by PAPS availability; in contrast, mice show lower hepatic sulfotransferase activity which restricts their ability to sulfate acetaminophen .

Case Studies and Clinical Implications

Interaction with Favipiravir : A clinical study demonstrated that favipiravir, an antiviral agent, inhibits the formation of this compound both in vitro and in vivo. This interaction resulted in a significant reduction (44-65%) in urinary excretion of this compound during co-administration with favipiravir. However, the impact on systemic pharmacokinetics was deemed clinically insignificant .

Gestational Age Impact : A study on preterm infants showed that exposure to acetaminophen and its metabolites varies with gestational age. Notably, there was no evidence of sulfation saturation even at higher doses (up to 20 mg/kg), suggesting that preterm neonates can effectively metabolize acetaminophen without adverse effects on sulfation pathways .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Inhibition by Other Drugs : The formation of this compound can be inhibited by other medications, which may alter its therapeutic efficacy and safety profile .

- Metabolite Exposure Variability : Variations in exposure to metabolites like sulfate have been observed based on demographic factors such as age and health status. For instance, adults exhibit different metabolic profiles compared to children or preterm infants .

- Renal Excretion Patterns : The renal excretion patterns for this compound indicate a complex interplay between dosage and metabolic capacity across different populations .

特性

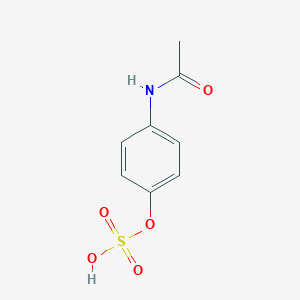

IUPAC Name |

(4-acetamidophenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTYILLPRJOVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32113-41-0 (mono-potassium salt) | |

| Record name | Acetaminophen sulfate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010066907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70143433 | |

| Record name | Acetaminophen sulfate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paracetamol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10066-90-7 | |

| Record name | Acetaminophen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10066-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen sulfate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010066907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen sulfate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMINOPHEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6002H6J9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paracetamol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。